Tri-p-tolylarsine

Catalog No.
S1928153
CAS No.
2896-10-8
M.F
C21H21As
M. Wt
348.3 g/mol
Availability
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Tri-p-tolylarsine

CAS Number

2896-10-8

Product Name

Tri-p-tolylarsine

IUPAC Name

tris(4-methylphenyl)arsane

Molecular Formula

C21H21As

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C21H21As/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

YFJORWSFSOXFQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Description

The exact mass of the compound Tri-p-tolylarsine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-p-tolylarsine is an organoarsenic compound with the molecular formula C21H21As\text{C}_{21}\text{H}_{21}\text{As}. It is characterized by the presence of three p-tolyl (para-methylphenyl) groups bonded to an arsenic atom. This compound appears as a white, crystalline solid and is notable for its solubility in organic solvents while being insoluble in water. The structural uniqueness of tri-p-tolylarsine contributes to its varied applications in coordination chemistry and catalysis, particularly due to its ability to form complexes with metal ions.

, particularly in coordination chemistry. For example, it can react with metal halides, such as ruthenium trichloride trihydrate, to form metal-arsenic complexes. One such reaction involves refluxing tri-p-tolylarsine with ruthenium trichloride in acidified methanol, resulting in the formation of a complex denoted as RuCl3(AsTol3)(MeOH)\text{RuCl}_3(\text{AsTol}_3)(\text{MeOH}) .

Additionally, tri-p-tolylarsine can undergo oxidation to form tri-p-tolylarsine oxide, which may further participate in various chemical transformations. Its reactivity is influenced by the electron-donating nature of the p-tolyl groups, making it a versatile ligand in organometallic chemistry.

Tri-p-tolylarsine can be synthesized through various methods:

  • Direct Synthesis: One common method involves the reaction of arsenic trichloride with p-tolyl lithium or p-tolyl Grignard reagents. This process typically requires careful control of reaction conditions to avoid side reactions and ensure high yields.
  • Reduction Reactions: Tri-p-tolylarsine can also be obtained by reducing tri-p-tolylarsine oxide using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Complexation Reactions: The synthesis may also involve complexation reactions where tri-p-tolylarsine acts as a ligand for transition metals, forming stable complexes that can be isolated and characterized.

Tri-p-tolylarsine has several notable applications:

  • Catalysis: It is widely used as a ligand in homogeneous catalysis due to its ability to stabilize metal centers and facilitate various chemical transformations.
  • Material Science: The compound's unique structural properties make it suitable for use in the development of advanced materials, including conductive polymers and nanomaterials.
  • Analytical Chemistry: Tri-p-tolylarsine is employed in analytical techniques for detecting and quantifying metal ions due to its complexation abilities.

Research on the interactions of tri-p-tolylarsine with transition metals has revealed important insights into its coordination chemistry. For instance, studies have shown that it can form stable complexes with metals like ruthenium, which are useful in catalytic processes . These interactions are critical for understanding how tri-p-tolylarsine functions as a ligand and its role in facilitating reactions involving metal catalysts.

Tri-p-tolylarsine shares structural similarities with other organoarsenic compounds but possesses unique characteristics that distinguish it from them. Below is a comparison with some related compounds:

Compound NameMolecular FormulaKey Features
Tri-o-tolylarsineC21H21AsSimilar structure; different substituents (ortho vs para)
Tris(phenyl)arsineC18H15AsLacks methyl groups; different steric properties
Tris(2-methylphenyl)arsineC21H21AsSimilar methyl substitution; different positioning affects properties

Tri-p-tolylarsine's unique arrangement of p-tolyl groups imparts distinct electronic properties and steric effects compared to these similar compounds, making it particularly effective as a ligand in coordination chemistry.

Other CAS

2896-10-8

Wikipedia

Tri-p-tolylarsine

Dates

Modify: 2023-07-22

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